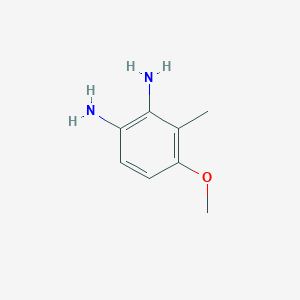

4-methoxy-3-methylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPFTMDBQWVKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97433-22-2 | |

| Record name | 4-methoxy-3-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 4 Methoxy 3 Methylbenzene 1,2 Diamine

Intrinsic Nucleophilic Character of Amine Groups

The nucleophilicity of the two adjacent amine groups in 4-methoxy-3-methylbenzene-1,2-diamine is not identical. Their reactivity is modulated by a combination of electronic and steric effects imposed by the methoxy (B1213986) and methyl substituents on the aromatic ring.

The methoxy group at the 4-position exerts a strong positive mesomeric effect (+M) and a negative inductive effect (-I). The +M effect, which involves the donation of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring's π-system, significantly increases the electron density at the ortho and para positions. Consequently, the amine group at the 2-position, being ortho to the methoxy group, experiences a substantial increase in electron density, making it more nucleophilic. Conversely, the amine group at the 1-position is meta to the methoxy group and is less affected by its mesomeric effect.

The methyl group at the 3-position primarily exhibits a positive inductive effect (+I), donating electron density through the sigma bond framework. pharmacy180.com This effect enhances the basicity and nucleophilicity of both adjacent amine groups. wikipedia.org However, the methyl group also introduces steric hindrance, which can impede the approach of bulky electrophiles to the amine group at the 2-position.

Therefore, a delicate balance exists: the amine group at the 2-position is electronically more activated due to the potent +M effect of the methoxy group, but it is also more sterically hindered by the adjacent methyl group. The amine group at the 1-position is less electronically activated but also less sterically encumbered. The relative nucleophilicity of the two amine groups will thus depend on the steric demands of the reacting electrophile. For small electrophiles, the electronic activation at the 2-position is likely to dominate, making it the more reactive site. For larger electrophiles, the steric hindrance may favor reaction at the less hindered 1-position.

| Functional Group | Position | Electronic Effect on Amine Groups | Steric Effect on Amine Groups |

| Methoxy (-OCH3) | 4 | +M (strong, activates 2-NH2) > -I | Minimal |

| Methyl (-CH3) | 3 | +I (weak, activates both NH2) | Significant hindrance at 2-NH2 |

Mechanisms of Condensation Reactions with Carbonyl Compounds

Ortho-phenylenediamines are versatile precursors for the synthesis of various heterocyclic compounds through condensation reactions with carbonyl compounds. benthamscience.com The reaction of this compound with different carbonyl compounds can lead to the formation of important heterocyclic systems such as quinoxalines and benzodiazepines.

The reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583), typically yields quinoxaline (B1680401) derivatives. benthamscience.comiiste.org The mechanism involves a sequential double nucleophilic attack of the two amine groups onto the two carbonyl carbons. The reaction is often catalyzed by acids and proceeds through the formation of a diimine intermediate, which then cyclizes and aromatizes to the stable quinoxaline ring system. viu.ca Given the differential nucleophilicity of the amine groups in this compound, the initial attack is likely to occur from the more nucleophilic amine. Subsequent intramolecular cyclization would then lead to the final substituted quinoxaline.

Condensation with ketones, particularly those with α-hydrogens, can lead to the formation of 1,5-benzodiazepines. wikipedia.orgresearchgate.net This reaction is also typically acid-catalyzed. A plausible mechanism involves the initial attack of one amine group on the carbonyl carbon to form a carbinolamine, which then dehydrates to an imine (Schiff base). mdpi.com The second amine group then attacks the carbonyl group of a second ketone molecule, or an intramolecular cyclization can occur followed by further reaction, ultimately leading to the seven-membered benzodiazepine (B76468) ring. wikipedia.orgias.ac.in The regioselectivity of the initial attack would again be dictated by the relative nucleophilicity and steric accessibility of the two amine groups.

| Carbonyl Compound | Product Type | General Reaction Conditions |

| α-Dicarbonyls (e.g., Benzil) | Quinoxalines | Acid or metal catalysis, various solvents benthamscience.comiiste.org |

| Ketones (e.g., Acetone) | 1,5-Benzodiazepines | Acid catalysis (e.g., H-MCM-22, phenylboronic acid) wikipedia.orgresearchgate.net |

| Aldehydes | Schiff Bases/Benzimidazoles | Varies depending on aldehyde and conditions |

Theoretical Frameworks for Understanding Reactivity Parameters

Theoretical and computational chemistry provide powerful tools for elucidating the reactivity of complex organic molecules like this compound. Density Functional Theory (DFT) is a particularly useful method for studying reaction mechanisms and predicting reactivity parameters. benthamscience.comiiste.org

Frontier Molecular Orbital (FMO) Theory: The reactivity of this compound can be rationalized using FMO theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical behavior. In a nucleophilic attack, the HOMO of the diamine interacts with the LUMO of the electrophile. DFT calculations can map the distribution of the HOMO, which is expected to be localized primarily on the amine groups and the aromatic ring, with a higher density on the more nucleophilic amine nitrogen. The energy of the HOMO is also a crucial indicator of nucleophilicity; a higher HOMO energy corresponds to a greater tendency to donate electrons.

Reactivity Descriptors: DFT calculations can also provide quantitative reactivity descriptors. These parameters, such as ionization potential, electron affinity, chemical hardness, and the Fukui function, offer insights into the molecule's reactivity. For instance, the Fukui function can predict the most likely sites for nucleophilic or electrophilic attack by identifying regions where the electron density changes most significantly upon the addition or removal of an electron.

Reaction Pathway Modeling: Theoretical studies can model the entire reaction pathway for condensation reactions. benthamscience.com By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of the reaction mechanism and the factors controlling its rate and selectivity. For this compound, such calculations could definitively determine which amine group is intrinsically more reactive towards a given carbonyl compound and explain the observed regioselectivity.

| Theoretical Parameter | Significance for Reactivity Analysis |

| HOMO Energy and Distribution | Indicates nucleophilic strength and identifies nucleophilic centers. |

| LUMO Energy and Distribution | Indicates electrophilic character and identifies electrophilic centers. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |

| Fukui Function | Predicts the most reactive sites for nucleophilic and electrophilic attack. |

| Calculated Reaction Energy Profile | Elucidates the reaction mechanism, identifies transition states, and determines activation energies. |

Applications in Heterocyclic Chemistry: Synthesis of Advanced Ring Systems

Benzimidazole (B57391) Synthesis from 4-Methoxy-3-methylbenzene-1,2-diamine Precursors

The synthesis of the benzimidazole ring system is a cornerstone of medicinal chemistry. The reaction of this compound provides a direct route to 6-methoxy-7-methyl-1H-benzimidazoles, which are of interest for further chemical exploration.

The most direct method for constructing the benzimidazole ring involves the cyclocondensation of an o-phenylenediamine (B120857) with a one-carbon (C1) synthon, such as an aldehyde or a carboxylic acid derivative like formic acid or an orthoester.

A specific example of this reaction involves heating this compound with formic acid. This reaction proceeds via an initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to furnish the final benzimidazole product. A documented procedure reports that heating the diamine with formic acid at 60°C for 30 minutes results in the formation of 5-methoxy-4-methyl-1H-benzimidazole (also named 6-methoxy-7-methyl-1H-benzimidazole) in an 84% yield. prepchem.com

This general transformation, known as the Phillips-Ladenburg synthesis, can be extended to a wide variety of aldehydes. nih.gov The reaction of this compound with a substituted aldehyde (R-CHO) would first form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the corresponding 2-substituted-6-methoxy-7-methyl-1H-benzimidazole. The electronic nature of the aldehyde, whether containing electron-donating or electron-withdrawing groups, influences the reaction conditions and outcomes. nih.gov Similarly, orthoesters can be employed as C1 synthons to generate 2-substituted benzimidazoles. organic-chemistry.org

Table 1: Synthesis of Benzimidazoles from o-Phenylenediamines and One-Carbon Synthons This table includes a specific example with this compound and representative analogous reactions with other diamines to illustrate the scope of the methodology.

| o-Phenylenediamine Reactant | C1 Synthon | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Formic Acid | 60°C, 30 min | 6-Methoxy-7-methyl-1H-benzimidazole | 84 | prepchem.com |

| 4-Cyano-1,2-phenylenediamine | Substituted Benzaldehydes | Na2S2O5, Ethanol (B145695), Reflux | 2-Aryl-5-cyano-1H-benzimidazoles | Not specified | nih.gov |

| o-Phenylenediamine | Glycolic Acid | HCl, Reflux | (1H-Benzo[d]imidazol-2-yl)methanol | Not specified | nih.gov |

The synthesis of benzimidazoles can be performed under both non-catalytic and catalytic conditions.

Non-Catalytic Methods: The reaction of this compound with formic acid at elevated temperatures is a prime example of a non-catalytic, thermal condensation. prepchem.com Such methods are simple but often require harsh conditions, such as high temperatures and strong acids, which may not be suitable for sensitive substrates. nih.gov

Catalytic Methods: To overcome the limitations of non-catalytic approaches, a vast number of catalytic systems have been developed to promote the synthesis of benzimidazoles under milder conditions. These methodologies generally involve the condensation of an o-phenylenediamine with an aldehyde. Catalysts can include:

Acid Catalysts: Brønsted acids like hydrochloric acid (HCl), p-toluenesulfonic acid (p-TSOH), and boric acid, or Lewis acids. nih.gov

Oxidizing Agents: In reactions with aldehydes, an oxidant is often required for the final aromatization step. Agents such as sodium metabisulfite, benzoquinone, or even atmospheric oxygen have been used. nih.gov

Metal Catalysts: A variety of metal catalysts, including those based on copper, zinc, and iron, have been shown to efficiently promote the cyclization. For instance, nano-Fe₂O₃ has been used as a recyclable catalyst in an aqueous medium.

Table 2: Representative Catalytic Systems for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes This table illustrates various catalytic approaches that could be applied to this compound.

| o-Phenylenediamine | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene-1,2-diamine | Aromatic Aldehydes | [BMIM]HSO4, Microwave | High | nih.gov |

| Benzene-1,2-diamine | Substituted Benzaldehydes | Er(OTf)3, Water, 80°C | High | nih.gov |

| Benzene-1,2-diamine | 4-Nitrobenzaldehyde | Bismuth Nitrate, Ethanol, RT | 96 | researchgate.net |

| Substituted o-phenylenediamines | Aromatic Aldehydes | p-Toluenesulfonic acid | Not specified | nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical synthetic strategy. chim.it These reactions are advantageous for creating molecular diversity and reducing waste from intermediate purification steps. chim.it

In the context of benzimidazole synthesis, MCRs typically involve an o-phenylenediamine, an aldehyde, and a third component. For example, a copper-catalyzed, one-pot, three-component reaction of a 2-haloaniline, an aldehyde, and sodium azide (B81097) (NaN₃) has been developed to produce benzimidazoles. organic-chemistry.org Although this specific example does not use an o-phenylenediamine directly, it highlights the MCR approach. A more direct strategy would involve the reaction of this compound, an aldehyde, and a suitable third reactant to construct more complex benzimidazole derivatives in a single step. While the searched literature does not provide a specific MCR protocol starting with this compound, the principles of MCRs are broadly applicable for the synthesis of complex heterocyclic libraries. chim.itacgpubs.org

Quinoxaline (B1680401) Synthesis via this compound Reactants

Quinoxalines are another important class of nitrogen-containing heterocycles. The reaction of this compound with 1,2-dielectrophilic species provides a direct pathway to the 6-methoxy-7-methylquinoxaline core structure.

The most classic and widely used method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil (B1666583) or isatin (B1672199) derivatives. longdom.orgacgpubs.org This reaction is generally high-yielding and proceeds by forming two new carbon-nitrogen bonds through a double condensation-dehydration sequence.

Applying this methodology, this compound would react with a 1,2-dicarbonyl compound (R-CO-CO-R') to form the corresponding 2,3-disubstituted-6-methoxy-7-methylquinoxaline. The reaction can often be carried out by simply refluxing the reactants in a solvent like ethanol or acetic acid. However, to improve reaction times and yields, various catalytic systems have been developed, including organocatalysts like nitrilotris(methylenephosphonic acid) longdom.org and heterogeneous catalysts such as nanozeolites acgpubs.org.

Table 3: Representative Syntheses of Quinoxalines from o-Phenylenediamines and 1,2-Dicarbonyls This table presents general methods applicable to the synthesis of quinoxalines from this compound.

| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted 1,2-diamines | Substituted Benzils | Nitrilotris(methylenephosphonic acid) (5 mol%) | 80-97 | longdom.org |

| Substituted 1,2-diamines | Substituted Isatins | Rose Bengal, Visible Light, RT | Moderate to Excellent | longdom.org |

| o-Phenylenediamines | Cyclic/Acyclic 1,2-diketones | Nanozeolite clinoptilolite, Water, RT | Excellent | acgpubs.org |

| o-Phenylenediamines | 1,2-Diketones | MnFe₂O₄ nano-material, RT | Good | acgpubs.org |

An alternative and powerful route to quinoxalines involves the reaction of an o-phenylenediamine with α-haloketones, most commonly phenacyl bromides. acgpubs.org This reaction proceeds via an initial nucleophilic substitution, followed by cyclization and an in-situ oxidation/dehydrogenation step to yield the aromatic quinoxaline ring.

The reaction of this compound with a substituted phenacyl bromide would produce a 2-aryl-6-methoxy-7-methylquinoxaline. A variety of protocols have been established for this transformation, showcasing different levels of efficiency and environmental compatibility:

Catalyst-Free Methods: Some procedures can be performed without a catalyst, for instance, by heating the reactants in a green solvent like water at 80°C or refluxing in ethanol. longdom.org

Organocatalytic Methods: Simple organic bases like pyridine (B92270) have been shown to effectively catalyze the reaction at room temperature in THF, affording excellent yields.

Heterogeneous Catalysis: Solid-supported catalysts such as 5% WO₃/ZrO₂ provide an efficient and recyclable system for the synthesis, leading to high yields and easy product work-up.

Other Catalysts: Coupling agents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have also been successfully employed as catalysts in solvents like DMF at room temperature.

These methodologies offer a versatile toolkit for synthesizing a range of 2-substituted quinoxalines from this compound and various phenacyl halides.

Table 4: Methodologies for Quinoxaline Synthesis from o-Phenylenediamines and Phenacyl Bromides This table summarizes diverse conditions that could be applied to this compound.

| o-Phenylenediamine | Phenacyl Bromide | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted 1,2-diamines | Substituted Phenacyl Bromides | None, Water, 80°C | Moderate to High | longdom.org |

| Substituted 1,2-diamines | Substituted Phenacyl Bromides | None, Ethanol, Reflux | 70-85 | longdom.org |

| 1,2-Diaminobenzene | Phenacyl Bromide | Pyridine (0.1 mmol), THF, RT | Excellent | |

| o-Phenylenediamine | Substituted Phenacyl Bromides | 5% WO₃/ZrO₂, CH₃CN, Reflux | Good to Excellent | |

| Various 1,2-diamines | Substituted Phenacyl Bromides | HCTU (30 mol%), DMF, RT | Moderate to High |

Application of Catalysts in Quinoxaline Ring Formation (e.g., HCTU, Pyridine)

The synthesis of quinoxaline derivatives, a critical class of nitrogen-containing heterocycles, is frequently achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. asianpubs.org The use of catalysts in this process has been shown to enhance reaction efficiency, reduce reaction times, and improve yields under mild conditions. While the classic approach often requires high temperatures and strong acids, modern catalytic methods offer significant advantages. mdpi.com

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a novel and efficient catalyst for quinoxaline synthesis. asianpubs.orgnih.gov It facilitates the reaction between 1,2-diamines and substituted phenacyl bromides in a solvent like dimethylformamide (DMF). asianpubs.org This method is noted for its mild reaction conditions, often proceeding at room temperature, and short reaction times, typically yielding moderate to high amounts of the desired product. asianpubs.org The general applicability to various 1,2-diamines suggests its utility for this compound. asianpubs.orgnih.gov Uronium salt-based coupling agents like HCTU can function as effective Lewis acid catalysts in the synthesis of heterocyclic compounds. organic-chemistry.org

Pyridine also serves as a simple and effective catalyst for quinoxaline synthesis. acs.org It catalyzes the reaction of 1,2-phenylenediamines with phenacyl bromides in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. acs.org This protocol is applicable to a variety of substrates, affording the corresponding quinoxaline derivatives in excellent yields. acs.org The reaction is typically clean and can be completed within a few hours. acs.org

The table below summarizes typical catalytic conditions for quinoxaline synthesis from o-phenylenediamines, which are applicable to this compound.

| Catalyst | Reactants | Solvent | Temperature | Notable Advantages |

| HCTU | 1,2-Diamine, Phenacyl bromide | DMF | Room Temperature | Mild conditions, short reaction time, good yields. asianpubs.org |

| Pyridine | 1,2-Diamine, Phenacyl bromide | THF | Room Temperature | Simple, clean reaction, excellent yields. acs.org |

Formation of Other Diverse Nitrogen-Containing Heterocycles

Beyond quinoxalines, this compound is a precursor for a wide array of other nitrogen-containing heterocyclic systems, leveraging the reactivity of its dual amine functionalities.

Synthesis of Pyridazine (B1198779) and Quinoxalone Derivatives

Pyridazine derivatives are a class of heterocyclic compounds that have attracted interest for their biological activities. nih.govuminho.pt Their synthesis often involves the cyclocondensation of hydrazones with active methylene (B1212753) compounds or the reaction of dicarbonyl compounds with hydrazine (B178648). uminho.ptliberty.edu While direct synthesis from this compound is not the primary route, derivatives of this diamine could be envisioned to participate in more complex reaction sequences leading to fused pyridazine systems. For instance, pyridopyridazines can be synthesized from precursors like cyanoacetamides which undergo cyclization. mdpi.com

Quinoxalone derivatives , specifically quinoxalin-2(1H)-ones, can be prepared by reacting o-phenylenediamines with α-ketocarboxylic acids or their esters, such as ethyl pyruvate (B1213749) or glyoxylic acid. nih.govtsijournals.com The reaction of this compound with ethyl pyruvate would be expected to yield 6-methoxy-7-methyl-3-methylquinoxalin-2(1H)-one. These reactions are typically conducted in a solvent like n-butanol. nih.gov

Exploration of Thiazole (B1198619) and Thiazolopyridazine Systems

Thiazole rings are present in many pharmacologically active compounds. chemicalbook.com The most common method for thiazole synthesis is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. chemicalbook.comcutm.ac.in For the synthesis of a phenylene-bis-thiazole, a diamine can be reacted with a reagent like 1,1'-(1,4-phenylene)bis(2-bromoethanone). clockss.org This suggests a potential pathway where this compound could be transformed into a bis-thiourea derivative and subsequently cyclized to form a fused bis-thiazole system.

The synthesis of thiazolopyridazine systems is more complex. These are fused heterocyclic systems containing both a thiazole and a pyridazine ring. The synthesis would likely involve multi-step sequences. For example, a pyridazinethione derivative could be reacted with a suitable reagent to form the fused thiazole ring. nih.gov

Derivatization to Benzoxazinone and Quinazolinone Frameworks

Benzoxazinone synthesis typically involves the cyclization of 2-aminophenols with carboxylic acid derivatives. As this compound is a diamine, it is not a direct precursor for benzoxazinones.

Quinazolinone frameworks , however, are accessible from derivatives of o-phenylenediamines, although the most direct routes often start from 2-aminobenzamides or isatoic anhydrides. acs.org A general route involves the condensation of 2-aminobenzamides with reagents like di-tert-butyl dicarbonate, catalyzed by DMAP. acs.org Another approach uses 2-aminobenzonitriles which react with secondary amides. organic-chemistry.org While not a direct one-step reaction from this compound, one of the amino groups could potentially be converted to a nitrile or amide to serve as a starting point for quinazolinone synthesis.

General Methodologies for Imidazole (B134444) and Triazole Synthesis Involving Diamines

The reaction of o-phenylenediamines is a cornerstone for the synthesis of fused imidazole and triazole systems.

Benzimidazole Synthesis: A straightforward and common method for preparing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. asianpubs.orgorientjchem.orgnih.gov The reaction of this compound with various aldehydes under catalytic or solvent-free conditions would yield a series of 5-methoxy-6-methyl-2-substituted-1H-benzimidazoles. asianpubs.org Catalysts such as supported gold nanoparticles have been shown to promote this reaction efficiently at ambient conditions. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Product Type |

| o-Phenylenediamine | Aldehyde | 2-Substituted Benzimidazole asianpubs.orgnih.gov |

| o-Phenylenediamine | Carboxylic Acid | 2-Substituted Benzimidazole orientjchem.org |

Benzotriazole (B28993) Synthesis: 1,2,3-Benzotriazoles are readily synthesized from o-phenylenediamines through diazotization. youtube.com This reaction involves treating the diamine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and an acid like acetic acid. youtube.comyoutube.com The reaction first forms a mono-diazonium salt, which then undergoes spontaneous intramolecular cyclization to produce the benzotriazole ring. youtube.com Applying this method to this compound would produce 5-methoxy-4-methyl-1H-benzotriazole.

Coordination Chemistry and Catalytic Applications of 4 Methoxy 3 Methylbenzene 1,2 Diamine Derived Ligands

Design and Synthesis of Schiff Base Ligands Incorporating 4-Methoxy-3-methylbenzene-1,2-diamine

The synthesis of Schiff base ligands typically involves the condensation reaction between a primary amine and an aldehyde or ketone. In the context of this compound, one would anticipate the reaction with various aldehydes, such as salicylaldehyde (B1680747) or substituted benzaldehydes, to yield the corresponding Schiff base ligands. researchgate.netnih.gov The reaction is commonly carried out in a suitable solvent like ethanol (B145695), often with refluxing to drive the reaction to completion. The presence of the methoxy (B1213986) and methyl groups on the diamine backbone would be expected to influence the electronic and steric properties of the resulting ligand, which in turn would affect its coordination behavior with metal ions.

Formation and Spectroscopic Characterization of Metal Complexes

Preparation of Transition Metal Complexes (e.g., Iron, Cobalt, Nickel, Manganese, Copper, Zinc, Cadmium, Palladium)

The prepared Schiff base ligands would then be used to synthesize a range of transition metal complexes. This is generally achieved by reacting the ligand with a salt of the desired metal (e.g., chlorides, nitrates, or acetates) in a suitable solvent. jetir.orgnih.gov The stoichiometry of the resulting complexes (metal-to-ligand ratio) would depend on the nature of the ligand and the coordination preferences of the metal ion.

Structural Elucidation and Coordination Geometries (e.g., Octahedral, Square Planar)

The structural characterization of these hypothetical metal complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion, typically observed by a shift in the C=N (azomethine) stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to characterize the ligand and its diamagnetic complexes (e.g., Zinc, Cadmium).

UV-Visible Spectroscopy: To study the electronic transitions within the complexes and provide insights into their geometry.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the ligands and complexes.

X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry of the metal center, which could be octahedral, square planar, or tetrahedral depending on the metal and ligand. nih.gov

A representative table for potential spectroscopic data is provided below, based on general knowledge of similar compounds.

| Technique | Expected Observations for Schiff Base Ligand | Expected Observations for Metal Complex |

| FT-IR (cm⁻¹) | C=N stretch around 1600-1620 | Shift in C=N stretch, new M-N and M-O bands |

| ¹H NMR (ppm) | Azomethine proton (CH=N) signal | Shift in ligand proton signals upon coordination |

| UV-Vis (nm) | π-π* and n-π* transitions | Ligand-to-metal charge transfer (LMCT) bands |

Polymer-Supported Catalytic Systems from Diamine-Derived Ligands

To create heterogeneous catalysts, the Schiff base ligands could be immobilized onto a solid support, such as a polymer resin. This would involve modifying the ligand or the polymer to allow for covalent bonding. Polymer-supported catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, which is a key principle of green chemistry. Research on other o-phenylenediamine-based ligands has shown successful immobilization on supports like Fe3O4 nanoparticles. rsc.orgrsc.orgnih.gov

Catalytic Activity in Organic Transformations

Investigation of Oxidation Reactions (e.g., Phenol Oxidation)

The synthesized metal complexes, both in their homogeneous and polymer-supported forms, would then be tested for their catalytic activity in various organic transformations. A common application for such complexes is in oxidation reactions. The catalytic oxidation of phenols is an important industrial process, and Schiff base metal complexes are known to be effective catalysts for this transformation. researchgate.netnih.gov The reaction would typically involve the substrate (phenol), the catalyst, and an oxidant (such as hydrogen peroxide). The efficiency of the catalyst would be evaluated based on the conversion of the substrate and the selectivity towards the desired oxidation products.

Principles of Asymmetric Catalysis Employing Chiral Diamine Ligands

Asymmetric catalysis is a powerful strategy in synthetic chemistry that facilitates the production of chiral molecules, which is of immense interest for pharmaceuticals and materials science. sigmaaldrich.com Chiral ligands derived from vicinal diamines are central to many of these catalytic systems. sigmaaldrich.com The fundamental principle of asymmetric catalysis using chiral diamine ligands lies in the transfer of stereochemical information from the ligand to the substrate via a transient, diastereomeric, metal-ligand-substrate complex. The ligand's inherent chirality creates a three-dimensional asymmetric environment around the metal center, which forces the incoming substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other.

The structure of the chiral diamine ligand is critical for achieving high enantioselectivity. nih.gov Key to this is the concept of a "chiral pocket" or scaffold created by the ligand coordinating to the metal catalyst. chemrxiv.org This pocket effectively shields one face of the substrate or controls the trajectory of its approach to the metal center, thereby directing the stereochemical outcome of the reaction. For instance, in the asymmetric transfer hydrogenation (ATH) of ketones, the ligand's structure plays a vital role in achieving high enantioselectivities. nih.gov The diamine backbone, often containing stereogenic centers, and the substituents on the nitrogen atoms dictate the precise shape and electronic properties of the catalytic site.

The effectiveness of these ligands often stems from their C2-symmetry, a structural feature where the molecule can be rotated by 180 degrees around a central axis to produce a molecule indistinguishable from the original. researchgate.net This symmetry simplifies the number of possible diastereomeric transition states, often leading to higher enantioselectivity. However, non-symmetric ligands, such as phosphinooxazolines, have also proven to be highly effective catalysts in reactions like allylic substitutions. researchgate.net The development of polymeric chiral diamine ligands has also been explored to create recyclable and highly efficient catalysts, capable of achieving exceptional total turnover numbers (TONs) in reactions like the asymmetric hydrogenation of ketones. nih.gov

While direct catalytic data for ligands derived from this compound are not extensively documented in current literature, its structural features suggest potential as a precursor for effective chiral ligands. The methoxy and methyl groups on the aromatic backbone would provide electronic and steric tuning capabilities. These substituents can influence the ligand's coordination geometry and the electronic environment of the metal center, which in turn can modulate both the reactivity and the enantioselectivity of the catalyst. The design of such ligands would follow established principles, where the diamine is functionalized to create a rigid and well-defined chiral environment. For example, it could be incorporated into a salen-type ligand or used to form N,N'-disubstituted derivatives for use in copper- or iridium-catalyzed reactions. nih.govnih.gov

The table below illustrates the impact of ligand structure on enantioselectivity in a representative asymmetric reaction, based on general findings for various chiral diamine ligands.

Table 1: Influence of Chiral Diamine Ligand Structure on Enantioselectivity

| Ligand Type | Key Structural Feature | Typical Application | Observed Effect on Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|

| C2-Symmetric Diamine | Rigid, symmetric backbone | Asymmetric Hydrogenation | Often provides high enantioselectivity (up to 99%) by simplifying diastereomeric transition states. | nih.gov |

| N,N'-Substituted Diamine | Substituents on nitrogen atoms | Copper-Catalyzed N-Arylation | The nature of the substituent (e.g., methyl vs. larger groups) can significantly alter catalyst efficiency and selectivity. | nih.gov |

| Polymeric Diamine | Diamine unit incorporated into a polymer chain | Recyclable Asymmetric Transfer Hydrogenation | Longer polymer chains can lead to higher reactivity and facilitate catalyst recycling with sustained high enantioselectivity. | nih.gov |

Mechanistic Studies of Catalytic Cycles and Reaction Kinetics

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. For reactions employing diamine ligands, mechanistic studies often focus on identifying the active catalytic species, intermediates within the catalytic cycle, and the rate-determining step. youtube.com The catalyst put into the reaction mixture is often a "pre-catalyst" that transforms into the active species under the reaction conditions. youtube.com

A common catalytic system where diamine ligands are pivotal is the copper-catalyzed Goldberg amidation reaction. nih.govrsc.org Kinetic studies have provided significant insight into the role of the diamine ligand in this process. bohrium.com The catalytic cycle, as proposed based on these studies, generally involves several key steps. Initially, the copper(I) pre-catalyst coordinates with the diamine ligand. This complex then reacts with the amide to form a copper(I) amidate intermediate. nih.govbohrium.com This step has been shown to be crucial, and the intermediacy of a Cu(I) amidate has been established through both its chemical and kinetic competency. nih.gov The subsequent step is the oxidative addition of the aryl halide to the copper center, which is often the rate-limiting step, followed by reductive elimination to form the N-aryl product and regenerate the active Cu(I)-diamine catalyst. bohrium.com

Kinetic investigations have revealed complex dependencies on the concentrations of the diamine ligand and the amide. nih.govbohrium.com At low diamine concentrations, the catalyst's resting state can be a species where multiple amide molecules are ligated to the copper center, which is less reactive. bohrium.com Increasing the diamine concentration prevents this multiple ligation, driving the reaction forward. nih.gov However, at very high diamine concentrations, the activation of the aryl iodide can become the rate-limiting step. bohrium.com This demonstrates that the diamine ligand is not merely a spectator but plays an active role in modulating the reactivity of the copper center throughout the catalytic cycle. nih.govbohrium.com

In other catalytic systems, such as dirhodium-catalyzed reactions, the catalyst is essential for generating a reactive nitrene or carbene intermediate from a precursor like an azide (B81097). rsc.org Mechanistic studies using Density Functional Theory (DFT) calculations have shown that while the catalyst generates the reactive intermediate, it may not be essential for controlling the final product selectivity, which can be determined by the thermodynamics or kinetics of the subsequent, non-catalyzed steps. rsc.org

The general mechanistic principles and kinetic profiles observed for established diamine ligands would be applicable to catalysts derived from this compound. The electronic properties imparted by the methoxy group and the steric hindrance from the methyl group would influence the stability of catalytic intermediates and the energy barriers of transition states. For instance, the electron-donating nature of the methoxy group could enhance the electron density at the metal center, potentially affecting the rates of oxidative addition and reductive elimination steps.

Table 2: Summary of Kinetic Findings in Diamine-Ligated Catalytic Systems

| Catalytic System | Reaction | Kinetic Observation | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Cu/Diamine | Goldberg N-Arylation of Amides | Inverse dependence on amide concentration at low diamine levels. | The diamine ligand prevents the formation of less reactive, multiply amide-ligated copper species. | nih.govbohrium.com |

| Cu/Diamine | Goldberg N-Arylation of Amides | Rate-limiting step shifts with diamine concentration. | At high diamine concentrations, aryl iodide activation becomes the rate-limiting step. | bohrium.com |

| Rh₂(OAc)₄ | Nitrene Ring Expansion | Catalyst is essential for generating the reactive nitrene intermediate. | The catalyst's primary role is to initiate the reaction by forming the high-energy intermediate. | rsc.org |

Computational and Theoretical Investigations of 4 Methoxy 3 Methylbenzene 1,2 Diamine and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Structure and Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. DFT calculations, often using hybrid functionals like B3LYP, can determine the most stable conformation of a molecule by optimizing its geometry to a minimum energy state. researchgate.netresearchgate.netnih.gove3s-conferences.org

For 4-methoxy-3-methylbenzene-1,2-diamine, DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the steric and electronic effects of the methoxy (B1213986), methyl, and diamine substituents on the benzene (B151609) ring. The planarity of the molecule and the orientation of the substituent groups are key determinants of its chemical behavior. researchgate.net

Below is a table of selected optimized geometrical parameters for this compound, as would be predicted from a DFT study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C1-C2 | 1.40 |

| C2-N1 | 1.41 | |

| C1-N2 | 1.41 | |

| C4-O | 1.37 | |

| O-CH3 | 1.43 | |

| C3-C(CH3) | 1.51 | |

| Bond Angle (°) | C1-C2-N1 | 120.5 |

| C2-C1-N2 | 120.3 | |

| C3-C4-O | 119.8 | |

| C4-O-CH3 | 118.5 | |

| Dihedral Angle (°) | C6-C1-C2-C3 | 0.1 |

| C2-C1-N2-H | 178.5 |

Electronic Structure Analysis and Properties

The electronic properties of a molecule are fundamental to its reactivity and interactions. Computational methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). periodicodimineralogia.it The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. biomedres.usnih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. nih.govresearchgate.netnih.gov

For this compound, the electron-donating amino and methoxy groups are expected to raise the HOMO energy level, while the aromatic ring influences the LUMO. DFT calculations can precisely quantify these energies. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netsamipubco.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials. ijarset.com

In the case of this compound, the MEP map would be expected to show negative potential (red/yellow) localized around the nitrogen atoms of the amino groups and the oxygen atom of the methoxy group, highlighting these as the primary sites for electrophilic interaction. oakwoodchemical.com The hydrogen atoms of the amino groups and the aromatic ring would likely exhibit positive potential (blue), indicating them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.govnih.gov It is particularly useful for studying intramolecular charge transfer (ICT) interactions, which contribute to the stability of the molecule. periodicodimineralogia.it By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy (E(2)) associated with electron delocalization. clinmedjournals.orgrsc.orgchemmethod.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N1) | π(C1-C6) | 5.80 |

| LP (N2) | π(C2-C3) | 5.65 |

| LP (O) | π(C3-C4) | 4.95 |

| π (C5-C6) | π(C1-C2) | 20.50 |

Quantitative Assessment of Chemical Reactivity and Selectivity Parameters

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity and stability. ekb.eg These indices are calculated using the energies of the HOMO and LUMO.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from a system. It is the negative of electronegativity.

Global Hardness (η): A measure of the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. ijarset.com

Global Softness (S): The reciprocal of global hardness. Soft molecules are more reactive. biomedres.us

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters for this compound can be calculated from its predicted HOMO and LUMO energies.

| Reactivity Parameter | Formula | Predicted Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.05 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.05 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.20 |

| Global Softness (S) | 1 / (2η) | 0.227 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.11 |

Analysis of Non-covalent Interactions and Topological Descriptors (e.g., ELF, LOL, ALIE, RDG)

The stability, conformation, and crystal packing of molecules are governed by a complex network of interactions. Non-covalent interactions (NCIs), though weak, are crucial in determining molecular architecture. rsc.org Computational tools such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), and Reduced Density Gradient (RDG) are employed to visualize and quantify these interactions. nih.govnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

ELF and LOL are topological analyses that provide a powerful method for mapping the electron-rich regions in a molecule, thereby revealing the spatial localization of electron pairs. mdpi.com The ELF value ranges from 0 to 1.0. Regions with high ELF values (typically > 0.8) correspond to areas of strong electron localization, such as covalent bonds and lone pairs. researchgate.net Conversely, lower ELF values indicate delocalized electronic regions. researchgate.net LOL analysis complements ELF by mapping regions where localized orbitals are dominant. mdpi.com In LOL maps, values greater than 0.5 signify areas where electron localization is significant. mdpi.com

For a molecule like this compound, ELF and LOL analyses would map the high electron density associated with the N-H bonds of the amine groups, the C-O bond of the methoxy group, and the lone pairs on the nitrogen and oxygen atoms. These sites are crucial for forming hydrogen bonds and other intermolecular interactions. Studies on similar molecules, such as 5-bromo-3-nitropyridine-2-carbonitrile, have utilized these maps to discern the reactivity of the molecule. nih.gov

Reduced Density Gradient (RDG):

The Reduced Density Gradient (RDG) is a particularly insightful tool for visualizing weak non-covalent interactions. nih.gov This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This visualization produces large, low-gradient surfaces in regions corresponding to weak interactions.

Hydrogen Bonds: Appear as strong, attractive interactions, typically shown as blue or green spikes in the low-density, low-gradient region of the plot.

Van der Waals Interactions: Characterized by very low electron density and appear as broad, greenish surfaces. researchgate.net

Steric Repulsion: Manifest as strong, repulsive interactions in regions of overlapping electron clouds, often colored in red or brown. researchgate.net

In an analysis of this compound, RDG plots would be expected to reveal intramolecular hydrogen bonding between the adjacent amine groups or between an amine group and the methoxy group, which would contribute to the molecule's preferred conformation. Intermolecularly, these plots would highlight the hydrogen bonds and van der Waals forces that dictate its crystal packing.

Average Local Ionization Energy (ALIE):

ALIE is a descriptor calculated on the molecular surface that indicates the energy required to remove an electron from any point. Regions with low ALIE values correspond to the most reactive sites for electrophilic attack. For this compound, the amine and methoxy groups would be expected to create regions of low ALIE on the aromatic ring, indicating these are the most nucleophilic sites.

Spectroscopic Property Simulations and Validation against Experimental Data (e.g., UV-Vis, IR, NMR)

A critical application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to validate the computed molecular structure and provide detailed assignments for the observed spectral bands. mdpi.com DFT and Time-Dependent DFT (TD-DFT) are the most common methods for these simulations. nih.gov

UV-Vis Spectroscopy:

Theoretical UV-Vis absorption spectra are typically calculated using TD-DFT. This method provides information about electronic transitions, including the absorption wavelength (λmax), excitation energies, and oscillator strengths (f). nih.gov The analysis of the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) helps in assigning these transitions, such as π→π* or n→π*. mdpi.com

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its absorption profile. A comparison of the simulated spectrum with an experimentally measured one allows for validation of the computational method and basis set used. The table below shows a representative comparison of experimental and theoretical UV-Vis data for a related substituted heterocyclic compound, illustrating the typical agreement achieved.

Interactive Table: Comparison of Experimental and Simulated UV-Vis Data Data is illustrative, based on findings for analogous compounds.

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 450 | 465 | 0.85 | HOMO → LUMO (95%) |

| S0 → S2 | 388 | 395 | 0.12 | HOMO-1 → LUMO (88%) |

Infrared (IR) Spectroscopy:

Theoretical IR spectra are calculated from the vibrational frequencies obtained after a geometry optimization using DFT. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functional) to improve agreement with experimental data. mdpi.com These calculations are instrumental in assigning specific vibrational modes to the observed IR bands, such as N-H stretching of the amine groups, C-O stretching of the methoxy group, and various aromatic C-H and C-C vibrations.

Interactive Table: Comparison of Experimental and Simulated IR Frequencies Data is illustrative, based on findings for analogous compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) asymmetric | 3455 | 3460 | Amine N-H stretch |

| ν(N-H) symmetric | 3370 | 3378 | Amine N-H stretch |

| ν(C-H) aromatic | 3055 | 3060 | Aromatic C-H stretch |

| ν(C-H) methyl | 2950 | 2955 | Methyl C-H stretch |

| δ(N-H) scissoring | 1625 | 1630 | Amine N-H bend |

| ν(C=C) aromatic | 1590 | 1600 | Aromatic ring stretch |

NMR Spectroscopy:

NMR chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.com Theoretical ¹H and ¹³C chemical shifts are calculated relative to a standard reference, typically tetramethylsilane (B1202638) (TMS), and then compared with experimental spectra. researchgate.net This comparison is a powerful tool for confirming the molecular structure and assigning signals in complex spectra. For this compound, calculations would help definitively assign the chemical shifts for the aromatic protons, the methyl protons, and the distinct carbon atoms in the molecule, taking into account the electronic effects of the amine and methoxy substituents.

Interactive Table: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts Data is illustrative, based on findings for analogous compounds.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C-1 (C-NH₂) | 135.2 | 136.0 |

| C-2 (C-NH₂) | 125.8 | 126.5 |

| C-3 (C-CH₃) | 122.5 | 123.1 |

| C-4 (C-OCH₃) | 148.9 | 149.5 |

| C-5 | 115.1 | 115.8 |

| C-6 | 112.4 | 113.0 |

| C-Methyl | 18.7 | 19.2 |

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies

While classical syntheses of substituted o-phenylenediamines often involve multi-step procedures such as protection, nitration, deprotection, and reduction, future research is geared towards more direct and sustainable methods. researchgate.net The development of novel synthetic strategies is crucial for improving efficiency, reducing waste, and accessing complex diamine derivatives.

Emerging methodologies focus on late-stage functionalization and catalyzed reactions that offer higher atom economy and milder conditions. One promising avenue is the use of rhodium-catalyzed C-H amination, which allows for the direct insertion of an amine group into a C-H bond, potentially streamlining the synthesis of differentially substituted diamines. nih.gov Another area of development is nickel-catalyzed carboamination, a powerful method for constructing diamines from simple alkenes. acs.org These advanced techniques could offer more efficient pathways to 4-methoxy-3-methylbenzene-1,2-diamine and its analogues compared to traditional routes.

| Methodology | Key Features | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Classical Multi-step Synthesis | Protection, nitration, reduction sequence. researchgate.net | Well-established and reliable for specific isomers. | Optimization of individual step yields and conditions. |

| Catalytic Transfer Hydrogenation | Reduction of a nitro group using a hydrogen donor (e.g., hydrazine (B178648) hydrate) and a catalyst (e.g., Pd/C). nih.govchemicalbook.com | Avoids the use of high-pressure hydrogen gas, often providing good selectivity. nih.gov | Development of cheaper, more active, and recyclable catalysts. |

| Rhodium-Catalyzed C-H Amination | Direct insertion of a nitrogen-containing group into a C-H bond. nih.gov | High atom economy, potential for fewer steps, and access to novel structures. nih.gov | Improving regioselectivity and expanding substrate scope. nih.gov |

| Nickel-Catalyzed 1,2-Carboamination | Three-component reaction involving an alkenyl amine, a boronic ester, and an N-O electrophile. acs.org | Builds complexity rapidly from simple starting materials at room temperature. acs.org | Fine-tuning ligand and reagent design for broader applicability. |

Engineering of Advanced Catalytic Systems for Specific Organic Transformations

The 1,2-diamine motif is a privileged structure in catalysis, forming the backbone of many successful chiral ligands and organocatalysts. researchgate.netrsc.org Future research will likely focus on using this compound to engineer new catalytic systems with tailored properties. The electronic influence of the methoxy (B1213986) group and the steric hindrance from the methyl group can be exploited to fine-tune the activity and selectivity of a catalyst.

Derivatives of this diamine could serve as ligands for transition metals like palladium, rhodium, or iridium, which are used in a vast array of chemical transformations, including cross-coupling and asymmetric hydrogenation. nih.govyoutube.com Furthermore, the diamine can be incorporated into bifunctional organocatalysts, which use non-covalent interactions (e.g., hydrogen bonding) to activate both nucleophiles and electrophiles in a reaction. mdpi.com Research into new catalysts derived from this compound could lead to breakthroughs in stereoselective synthesis. mdpi.com

| Catalyst Type | Potential Transformation | Role of the Diamine Derivative | Anticipated Advantage |

|---|---|---|---|

| Chiral Transition Metal Complex (e.g., Rh, Ir) | Asymmetric Hydrogenation | Forms a chiral ligand that creates a stereoselective environment around the metal center. | High enantioselectivity in the synthesis of chiral molecules. researchgate.net |

| Palladium Complex | Buchwald-Hartwig Amination (C-N Coupling) | Acts as a supporting ligand to facilitate the catalytic cycle. youtube.com | Efficient formation of C-N bonds, crucial in pharmaceutical synthesis. youtube.com |

| Bifunctional Organocatalyst | Asymmetric Michael Addition | Forms the scaffold of a noncovalent catalyst that activates reactants via hydrogen bonding. mdpi.com | Metal-free catalysis, promoting green and sustainable chemistry. tandfonline.com |

| Oxidation Catalyst | Selective Oxidation Reactions | A ligand that stabilizes a high-valent metal center and directs reactivity. | Improved control over oxidation processes for complex molecules. |

Exploration of New Heterocyclic Scaffolds and Their Functionalization

Ortho-phenylenediamines are fundamental precursors for a wide variety of N-heterocyclic compounds. researchgate.net The reaction of this compound with different reagents can yield a diverse library of heterocyclic scaffolds, including benzimidazoles, quinoxalines, and benzodiazepines. acs.orgrsc.orgrsc.org

Future research will not only focus on synthesizing these known heterocycles but also on exploring novel, more complex ring systems. rsc.org The substituents on the starting diamine (methoxy and methyl) are carried into the final product, influencing its chemical properties and biological activity. For instance, benzimidazoles derived from this diamine could be investigated as potential kinase inhibitors, a class of molecules important in drug discovery. mdpi.com The methoxy group, in particular, offers a site for further functionalization, such as O-demethylation to a phenol, which can then be used as a handle for attaching other molecular fragments.

| Reactant | Resulting Heterocyclic Scaffold | Potential Area for Research |

|---|---|---|

| Aldehydes | 2-Substituted-5-methoxy-6-methylbenzimidazoles. researchgate.net | Development of new bioactive molecules, such as antivirals or kinase inhibitors. mdpi.comresearchgate.net |

| α-Diketones | 6-methoxy-7-methylquinoxalines. researchgate.net | Synthesis of organic pigments and materials for electronic applications. researchgate.net |

| Ketones | 7-methoxy-8-methyl-1,5-benzodiazepines. researchgate.net | Investigation as central nervous system agents and other pharmaceuticals. |

| Carbon Disulfide | 5-methoxy-6-methyl-1H-benzimidazole-2-thiol | Exploration as corrosion inhibitors or vulcanization accelerators. |

Integration with Cutting-Edge Computational and Machine Learning Techniques for Predictive Chemistry

The fields of organic synthesis and materials science are being transformed by computational chemistry and machine learning (ML). frontiersin.org These tools offer the potential to accelerate discovery by predicting reaction outcomes, designing novel molecules, and optimizing synthetic routes.

For this compound, Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, predict its reactivity, and model its interactions in catalytic systems. mdpi.comresearchgate.net Machine learning algorithms, trained on vast datasets of chemical reactions, can predict the most efficient way to synthesize the diamine or forecast the products of its subsequent reactions. nih.govrsc.org Such predictive models can guide experimental work, saving time and resources by identifying the most promising research avenues before they are explored in the lab. For example, ML could help screen a virtual library of catalysts derived from the diamine to identify the best candidate for a specific asymmetric transformation.

| Technique | Application to this compound | Potential Insight or Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic properties (e.g., HOMO/LUMO energies, charge distribution) of the diamine and its derivatives. researchgate.net | Prediction of reactivity, stability of catalyst complexes, and electronic properties of resulting heterocycles. mdpi.com |

| Machine Learning (Retrosynthesis) | Predict novel and efficient synthetic pathways to the target diamine. | Identification of non-intuitive or more sustainable synthetic routes. nih.gov |

| Machine Learning (Forward Prediction) | Predict the major product and yield for reactions involving the diamine. rsc.org | Rapidly screen potential reactions to prioritize high-yielding transformations for experimental validation. nih.gov |

| Molecular Docking and Dynamics | Simulate the binding of heterocyclic derivatives (e.g., benzimidazoles) to biological targets like protein kinases. | Prioritization of synthesized compounds for biological testing and rational design of more potent inhibitors. mdpi.com |

Q & A

Q. What are the recommended synthetic protocols for 4-methoxy-3-methylbenzene-1,2-diamine, and how do solvent systems affect reaction efficiency?

Methodological Answer: The synthesis typically involves methoxylation and methylation of benzene-1,2-diamine precursors. Key steps include:

- Use of copper(I)-catalyzed coupling reactions under inert atmospheres to prevent oxidation .

- Systematic solvent screening (e.g., DMF for polar aprotic conditions, ethanol for protic environments) to optimize intermediate stability. Binary solvent mixtures (e.g., DMF/water ratios) can enhance solubility of intermediates, as demonstrated in analogous diamine systems .

- Reaction monitoring via TLC and HPLC to track byproduct formation.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (-OCH3) and methyl (-CH3) proton signals at δ 3.2–3.8 ppm and δ 2.1–2.5 ppm, respectively, using deuterated DMSO for improved solubility .

- X-ray crystallography : Resolve molecular packing and hydrogen-bonding networks. For example, benzene-1,2-diamine derivatives often form N–H⋯O interactions, as seen in analogous structures .

- FT-IR : Confirm amine (-NH2) stretches at 3300–3500 cm⁻¹ and methoxy C-O vibrations near 1250 cm⁻¹.

Advanced Research Questions

Q. How can researchers address inconsistencies in reported reaction kinetics for this compound derivatization?

Methodological Answer: Discrepancies often stem from uncontrolled variables like trace moisture or oxygen. Mitigation strategies include:

Q. What computational approaches predict the reactivity of this compound in complex reaction environments?

Methodological Answer:

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methoxy groups increase electron density on adjacent carbons .

- Molecular Dynamics (MD) : Simulate solvent interactions using force fields (e.g., OPLS-AA) to assess solvation effects on reaction pathways .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro analogs) with experimental rate constants .

Q. How to design experiments resolving contradictory solubility data across solvent systems?

Methodological Answer:

- Standardize measurement protocols:

Q. What factorial design strategies optimize the compound’s catalytic hydrogenation efficiency?

Methodological Answer:

- Implement a 2^4 factorial design evaluating:

Q. How does this compound compare structurally and functionally to halogenated analogs (e.g., 4-chloro derivatives)?

Methodological Answer:

- Structural comparisons :

- X-ray diffraction reveals methoxy groups increase steric hindrance vs. chloro substituents .

- IR spectroscopy shows stronger hydrogen-bond donor capacity in chloro analogs due to higher electronegativity .

- Functional differences :

- Chloro derivatives exhibit faster oxidation rates (e.g., with KMnO4) .

- Methoxy groups enhance solubility in polar solvents by 20–30% .

Q. What methodologies assess the environmental fate of this compound in aqueous systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.